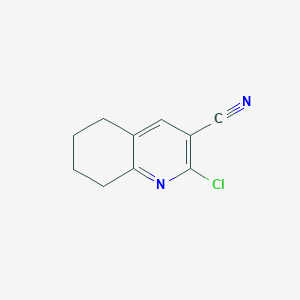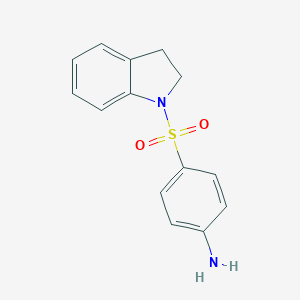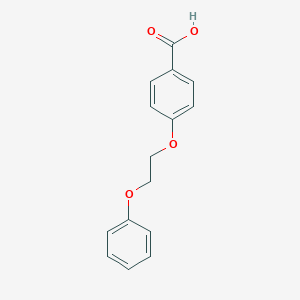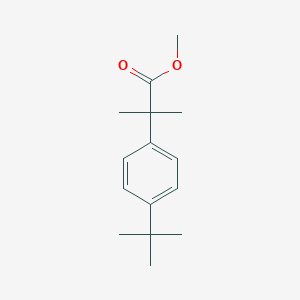![molecular formula C24H20N2O2S2 B185636 N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide CAS No. 5636-22-6](/img/structure/B185636.png)
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells and immune cells.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that is expressed in B cells, T cells, and myeloid cells. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide leads to the inhibition of BCR signaling and the subsequent apoptosis of cancer cells and immune cells. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of Toll-like receptors (TLRs) in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide have been studied in various preclinical models. In vitro studies have shown that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits the phosphorylation of BTK and downstream signaling molecules, such as AKT and ERK. In vivo studies have demonstrated that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits tumor growth and prolongs survival in mouse models of lymphoma and leukemia. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines in models of autoimmune diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has demonstrated antitumor activity in preclinical models of various cancers, including lymphoma and leukemia. However, one of the limitations of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings. Furthermore, the safety and efficacy of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in humans have not yet been established.
Direcciones Futuras
There are several future directions for the study of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide. First, clinical trials are needed to determine the safety and efficacy of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in humans. Second, the potential for combination therapy with N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide and other targeted agents should be explored. Third, the role of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis, should be further investigated. Finally, the development of more potent and selective BTK inhibitors may improve the therapeutic potential of this class of agents.
Métodos De Síntesis
The synthesis of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The method for synthesizing N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The process involves the reaction of 2-methylthiophene-5-carboxylic acid with 4-bromo-3-methylbenzoic acid to form an intermediate compound, which is then coupled with 4-amino-3-methylphenylthiocarbamide to produce N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits the activity of BTK in various cell lines, including B-cell lymphoma and chronic lymphocytic leukemia cells. In vivo studies have demonstrated that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has antitumor activity in mouse models of lymphoma and leukemia. Furthermore, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines in models of autoimmune diseases, such as rheumatoid arthritis.
Propiedades
Número CAS |
5636-22-6 |
|---|---|
Nombre del producto |
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
Fórmula molecular |
C24H20N2O2S2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2S2/c1-15-13-17(7-9-19(15)25-23(27)21-5-3-11-29-21)18-8-10-20(16(2)14-18)26-24(28)22-6-4-12-30-22/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
BVZRJRKWOQPGII-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CC=CS4 |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




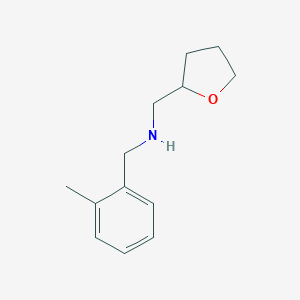
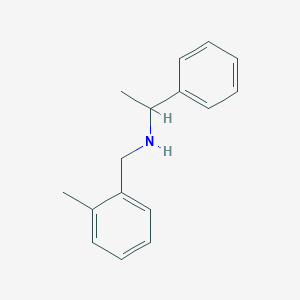
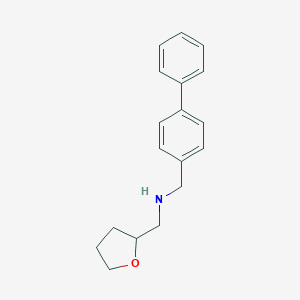
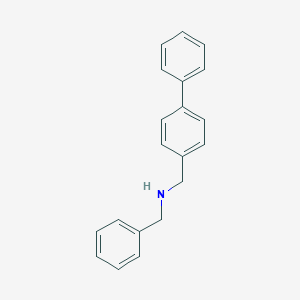
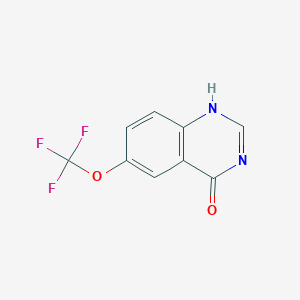
![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)
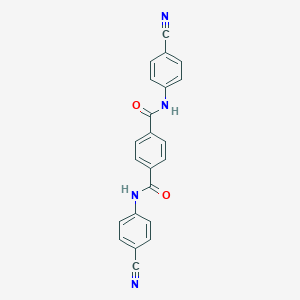
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
